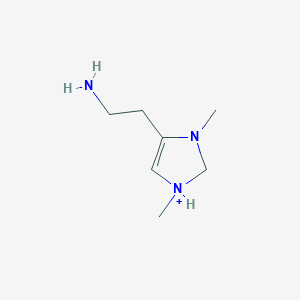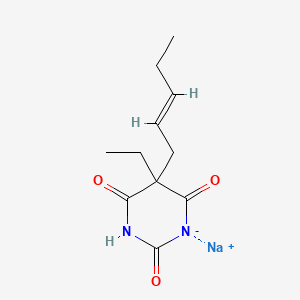
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt is a barbituric acid derivative. Barbituric acid derivatives are known for their central nervous system depressant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method involves the use of sodium methylate in methanol, followed by the addition of ethyl acetate and diethyl alpha-ethyl-alpha-phenylmalonate. The reaction is then carried out with urea to form the sodium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to obtain a pure form of the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has applications in the development of sedative and hypnotic drugs.
Industry: The compound is used in the manufacture of various pharmaceuticals and as an intermediate in chemical production
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by modulating chloride ion channels, leading to a sedative and hypnotic effect. It also inhibits glutamate-induced depolarizations, contributing to its overall depressant action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital sodium: Another barbituric acid derivative with similar sedative and anticonvulsant properties.
Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.
Sodium phenylethylbarbiturate: Used in similar applications as 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt .
Uniqueness
This compound is unique due to its specific alkyl and alkenyl substitutions, which confer distinct chemical and pharmacological properties. These substitutions affect its binding affinity and efficacy at GABA receptors, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
64038-21-7 |
|---|---|
Formule moléculaire |
C11H15N2NaO3 |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-[(E)-pent-2-enyl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h5-6H,3-4,7H2,1-2H3,(H2,12,13,14,15,16);/q;+1/p-1/b6-5+; |
Clé InChI |
IATIWTGQOJOVED-IPZCTEOASA-M |
SMILES isomérique |
CC/C=C/CC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES canonique |
CCC=CCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
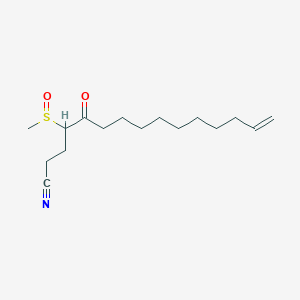
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
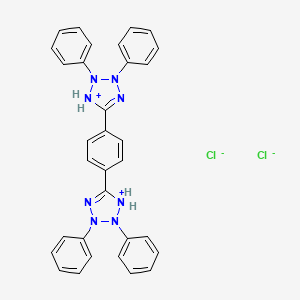
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
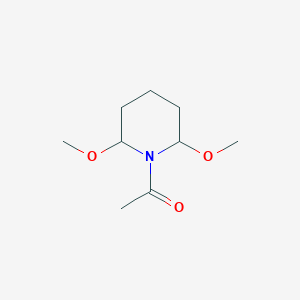
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
